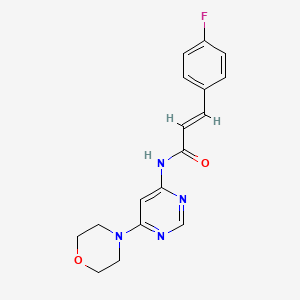

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide (EMB-176) is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. EMB-176 has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for future drug development.

Aplicaciones Científicas De Investigación

Insecticidal Activity

4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide, due to its structural similarity with sulfonamide derivatives, may be analogous in function to compounds like flubendiamide. Flubendiamide is a novel class of insecticide with a unique chemical structure, displaying strong insecticidal activity against lepidopterous pests, including resistant strains. Its mode of action is distinct, involving symptoms distinguished from those of commercial insecticides, and it is safe for non-target organisms. This suggests that 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide could potentially be explored for insecticidal applications, leveraging its structural features for novel pest control solutions (Tohnishi et al., 2005).

Anticancer Potential

Compounds structurally related to 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide have shown promising anticancer activities. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF-7. Some derivatives, particularly those with specific structural modifications, exhibited remarkable cytotoxic activity and low toxicity in normal human kidney HEK293 cells. These findings indicate a potential research direction for 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide in anticancer drug development, focusing on its structural analogs' capacity to induce apoptosis and cell cycle arrest in cancer cells (Ravichandiran et al., 2019).

Novel Synthesis Methods

The synthesis and characterization of related sulfonamide compounds, such as N-(2-(N-methylsulfamoyl)phenyl)formamide, highlight the ongoing development of novel synthetic methods for producing compounds with potential therapeutic or industrial applications. Understanding these methods can provide insights into more efficient, scalable, and environmentally friendly synthesis routes for compounds like 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide, which may be of interest in various scientific and industrial contexts (Etsè et al., 2019).

Remote Sulfonylation Techniques

Advancements in remote sulfonylation techniques, as demonstrated by the sulfonylation of N-(quinolin-8-yl)benzamide derivatives, pave the way for novel modifications of sulfonamide-based compounds, including 4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamide. These techniques allow for the introduction of sulfonyl groups in remote positions, offering new pathways for structural diversification and potential enhancement of biological activity or physicochemical properties (Xia et al., 2016).

Propiedades

IUPAC Name |

4-ethylsulfonyl-N-(4-methylsulfanylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-3-22(19,20)15-10-4-12(5-11-15)16(18)17-13-6-8-14(21-2)9-7-13/h4-11H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWCIJXKNUZSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2968625.png)

![2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2968626.png)

![1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one](/img/structure/B2968629.png)

![(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2968630.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2968631.png)

![2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968635.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2968636.png)